molecular formula C10H14N2O2 B2833361 N-(3-methoxyphenyl)-2-(methylamino)acetamide CAS No. 901273-54-9

N-(3-methoxyphenyl)-2-(methylamino)acetamide

Cat. No. B2833361
CAS RN: 901273-54-9
M. Wt: 194.234
InChI Key: BXAFKZOUAIPLDV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(methylamino)acetamide, also known as Methoxetamine or MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, the scientific research community is interested in MXE due to its potential therapeutic applications in treating various neuropsychiatric disorders.

Scientific Research Applications

Pharmacological Applications and Chemical Studies

  • Anticonvulsant Activities : Compounds structurally related to N-(3-methoxyphenyl)-2-(methylamino)acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant activities. These studies reveal the importance of stereochemistry and the functional groups in modulating biological activity, suggesting potential therapeutic applications for similar compounds in treating seizures (Camerman et al., 2005).

  • Green Synthesis Applications : Research on N-(3-Amino-4-methoxyphenyl)acetamide, a compound with a similar methoxyphenyl moiety, highlights its importance as an intermediate in the synthesis of azo disperse dyes. The development of novel catalysts for its synthesis represents an application of green chemistry principles, aiming at reducing the environmental impact of chemical processes (Zhang Qun-feng, 2008).

Environmental and Analytical Chemistry

  • Herbicide Metabolism and Environmental Impact : Studies on the metabolism of chloroacetamide herbicides in liver microsomes explore the metabolic pathways that convert herbicides into potentially carcinogenic compounds. This research has implications for understanding the environmental and health impacts of herbicide use, including compounds with acetamide groups (Coleman et al., 2000).

  • Soil and Water Interaction Studies : Investigations into the soil reception, activity, and mobility of chloroacetamide herbicides provide insights into how these compounds, and by extension similar acetamides, interact with environmental matrices. This research is crucial for assessing the persistence and ecological risks of such chemicals in agricultural settings (Banks & Robinson, 1986).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAFKZOUAIPLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

901273-54-9
Record name N-(3-methoxyphenyl)-2-(methylamino)acetamide
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